(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16089574
InChI: InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-6-4-3-5-7-18)28-23(30)21(34-25(28)33)14-19-12-13-20(32-19)16-8-10-17(26)11-9-16/h3-14H,1-2H3/b21-14+
SMILES:
Molecular Formula: C25H18ClN3O3S2
Molecular Weight: 508.0 g/mol

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16089574

Molecular Formula: C25H18ClN3O3S2

Molecular Weight: 508.0 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C25H18ClN3O3S2
Molecular Weight 508.0 g/mol
IUPAC Name (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-6-4-3-5-7-18)28-23(30)21(34-25(28)33)14-19-12-13-20(32-19)16-8-10-17(26)11-9-16/h3-14H,1-2H3/b21-14+
Standard InChI Key MSRVPLZKESFJQA-KGENOOAVSA-N
Isomeric SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=S

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name systematically describes its architecture: a thiazolidin-4-one ring substituted with a furan-linked chlorophenyl group and a pyrazolyl side chain. Its molecular formula is C25H18ClN3O3S2, corresponding to a molecular weight of 508.0 g/mol . Key structural elements include:

  • Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms, known for enhancing bioactivity through hydrogen bonding and hydrophobic interactions.

  • Furan moiety: A five-membered oxygen-containing heterocycle conjugated to a 4-chlorophenyl group, contributing to π-π stacking interactions.

  • Pyrazole derivative: A 1,5-dimethyl-3-oxo-2-phenyl substituent, which modulates electronic properties and solubility.

PropertyValue
Molecular FormulaC25H18ClN3O3S2
Molecular Weight508.0 g/mol
IUPAC Name(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILES NotationCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S

The E configuration at the C5 position of the thiazolidinone ring ensures optimal spatial arrangement for target binding .

Synthesis and Characterization

Multi-Step Synthetic Pathway

Synthesis typically begins with the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, followed by condensation with 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic conditions. Critical steps include:

  • Formation of the pyrazole intermediate: Achieved via cyclocondensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.

  • Knoevenagel condensation: Reaction of the pyrazole derivative with 5-(4-chlorophenyl)furan-2-carbaldehyde in acetic anhydride, yielding the methylidene bridge.

  • Thiazolidinone ring closure: Treatment with thiourea and chloroacetic acid in refluxing ethanol, forming the 2-thioxo-1,3-thiazolidin-4-one core .

Optimization of reaction parameters (e.g., microwave irradiation at 80°C for 30 minutes) enhances yields to ~65% while reducing byproducts.

Spectroscopic Confirmation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, furan CH), 7.45–7.32 (m, 9H, aromatic H), 3.12 (s, 3H, N-CH3), 2.98 (s, 3H, pyrazole CH3).

    • ¹³C NMR: Peaks at 178.9 ppm (C=O), 162.4 ppm (C=S), and 145.2 ppm (furan C-O).

  • Mass Spectrometry: ESI-MS (m/z): 508.0 [M+H]⁺, confirming molecular weight.

Biological Activities and Pharmacological Mechanisms

Anticancer Activity in Leukemia Models

In vitro studies demonstrate potent antiproliferative effects against HL-60 (human promyelocytic leukemia) and K562 (chronic myeloid leukemia) cell lines :

Compound DerivativeIC50 (HL-60)IC50 (K562)Apoptosis Induction
5e12.4 µM14.1 µM68% (24 h)
5f15.2 µM16.8 µM59% (24 h)

Mechanistic insights include:

  • Cell cycle arrest: Flow cytometry reveals G2/M phase arrest in HL-60 cells treated with 10 µM 5e for 24 h .

  • Mitochondrial apoptosis pathway: Upregulation of Bax/Bcl-2 ratio (3.2-fold) and caspase-3 activation (2.8-fold) .

  • LDH release: 45% increase in lactate dehydrogenase activity, indicating membrane integrity loss .

Structure-Activity Relationships (SAR)

  • Electron-donating groups at the 4th position of the aryl ring enhance potency (e.g., -OCH3 in 5e vs. -NO2 in 5k) .

  • The thioxo group at C2 improves DNA intercalation capability compared to oxo analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator